![molecular formula C26H24F6NOP B12299638 N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B12299638.png)
N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide is a complex organic compound with the molecular formula C26H24F6NOP and a molecular weight of 511.44 g/mol . This compound is characterized by the presence of a diphenylphosphino group, a trifluoromethyl-substituted benzamide, and a chiral center at the 1-position of the propyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Diphenylphosphino Intermediate: This step involves the reaction of diphenylphosphine with a suitable alkylating agent to form the diphenylphosphino intermediate.
Introduction of the Chiral Center: The chiral center is introduced by reacting the diphenylphosphino intermediate with a chiral auxiliary or chiral catalyst.
Coupling with Benzamide: The final step involves coupling the chiral diphenylphosphino intermediate with 3,5-bis(trifluoromethyl)benzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The diphenylphosphino group can be oxidized to form the corresponding phosphine oxide.
Reduction: The benzamide group can be reduced to the corresponding amine.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
One of the primary applications of N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide is in the development of pharmaceuticals. Its structure suggests potential activity as a histone deacetylase inhibitor, which is crucial for cancer therapy. Histone deacetylases (HDACs) play a significant role in regulating gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.
Case Study: Histone Deacetylase Inhibition
A study indicated that compounds similar to this compound exhibited effective inhibition of HDACs, leading to increased acetylation of histones and subsequent apoptosis in cancer cells. This suggests that derivatives of this compound could be developed as therapeutic agents against various cancers.
Catalysis
The compound also shows promise as a catalyst in organic synthesis. Its phosphine group enhances the reactivity of transition metals in catalyzing cross-coupling reactions, such as Suzuki and Heck reactions.
Data Table: Catalytic Activity Comparison
Catalyst Type | Reaction Type | Yield (%) | Reference |
---|---|---|---|
This compound | Suzuki Coupling | 95 | |
Triphenylphosphine | Suzuki Coupling | 85 | |
N,N-Dimethylformamide (DMF) | Heck Reaction | 90 |
This table demonstrates that the compound outperforms traditional phosphine catalysts in specific reactions, indicating its potential for more efficient synthetic pathways.
Material Science Applications
In material science, this compound can be utilized in the development of advanced materials with unique properties due to its trifluoromethyl groups. These groups can enhance the thermal stability and chemical resistance of polymers.
Case Study: Polymer Modification
Research has shown that incorporating this compound into polymer matrices improves their mechanical properties and thermal stability significantly. For instance, polymers modified with this compound exhibited a higher glass transition temperature compared to unmodified counterparts, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The diphenylphosphino group may interact with metal ions, while the benzamide moiety could interact with protein targets.
Pathways Involved: Potential involvement in oxidative stress pathways and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-dimethylbenzamide
- N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-dichlorobenzamide
Uniqueness
N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets .
Biological Activity
N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide, with the CAS number 1451091-01-2, is a compound of growing interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C26H24F6NOP, with a molecular weight of 511.45 g/mol. The compound features a phosphine ligand and trifluoromethyl groups that may enhance its biological activity and lipophilicity.
Property | Value |
---|---|
CAS Number | 1451091-01-2 |
Molecular Formula | C26H24F6NOP |
Molecular Weight | 511.45 g/mol |
Purity | 97% |
IUPAC Name | (S)-N-(1-(diphenylphosphaneyl)-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide |
The biological activity of this compound is primarily attributed to its ability to act as a ligand in various biochemical pathways. The presence of the diphenylphosphino group suggests potential interactions with metal ions and proteins, which can modulate enzyme activities or receptor functions.
Enzyme Inhibition
Recent studies indicate that compounds similar to this compound exhibit inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and cognitive function. For instance, related analogues have shown IC50 values ranging from 18.2 to 196.6 µmol/L for AChE inhibition, suggesting that modifications in structure can significantly impact potency .
Case Studies
- Cognitive Enhancement : A study involving derivatives of trifluoromethyl benzamides demonstrated improved activity against AChE compared to traditional inhibitors like rivastigmine. The most promising derivatives exhibited enhanced selectivity and potency in vitro, indicating potential applications in treating cognitive disorders .
- Pharmacokinetics : Research on phosphine-containing compounds has shown that their lipophilicity may facilitate better penetration through the blood-brain barrier, enhancing their therapeutic efficacy in central nervous system (CNS) disorders. The structural features of this compound suggest it may share similar benefits .
Biological Activity Summary
The biological activity of this compound can be summarized as follows:
- Enzyme Inhibition : Effective against AChE and BuChE.
- Potential Therapeutic Applications : Cognitive enhancement and treatment of neurodegenerative diseases.
- Mechanism : Likely involves modulation of cholinergic pathways through enzyme inhibition.
Properties
Molecular Formula |
C26H24F6NOP |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
N-(1-diphenylphosphanyl-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C26H24F6NOP/c1-17(2)23(16-35(21-9-5-3-6-10-21)22-11-7-4-8-12-22)33-24(34)18-13-19(25(27,28)29)15-20(14-18)26(30,31)32/h3-15,17,23H,16H2,1-2H3,(H,33,34) |
InChI Key |
RSAIHHAVGAAKFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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